molecular formula C20H24N2O3 B022111 3-Hydroxyquinidine CAS No. 53467-23-5

3-Hydroxyquinidine

Numéro de catalogue: B022111
Numéro CAS: 53467-23-5
Poids moléculaire: 340.4 g/mol
Clé InChI: BSRUJCFCZKMFMB-ZNYHDOEXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

3-Hydroxyquinidine is a major metabolite of the Cinchona alkaloid quinidine . Its primary targets are the ion channels in the heart, specifically the fast inward sodium current (I Na) and potassium currents . These ion channels play a crucial role in the electrical activity of the heart, regulating the heart’s rhythm and rate.

Mode of Action

this compound works by blocking the fast inward sodium current (I Na) and potassium currents . This blocking action prolongs the cellular action potential, which in turn prolongs the QT interval on the surface ECG . This effect on the ion channels is known as a ‘use dependent block’, meaning that at higher heart rates, the block increases, while at lower heart rates, the block decreases .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transformation of quinidine into this compound via metabolic processes . This transformation can occur through synthetic chemical modification or microbial oxidation of quinidine .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in healthy volunteers after a single oral dose of quinidine sulphate and during dosage at steady state . The area under the serum concentration vs time curve (AUC) of this compound was found to be greater at steady state than after the single dose . Its renal clearance was also found to be less at steady state .

Result of Action

The result of this compound’s action is the restoration of normal sinus rhythm and the treatment of various arrhythmias . It is used to treat conditions such as atrial fibrillation and flutter, ventricular arrhythmias, Brugada syndrome, and short QT syndrome .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its metabolic transformation from quinidine can be affected by the presence of certain microorganisms that can oxidize quinidine . Additionally, its pharmacokinetic properties, such as absorption and clearance, can be influenced by factors like the individual’s health status, age, and other individual-specific factors .

Safety and Hazards

The safety data sheet for 3-Hydroxyquinidine can be found in the references .

Orientations Futures

The pharmacokinetics and pharmacodynamics of quinidine and 3-Hydroxyquinidine based upon measurements of total and unbound serum concentrations were determined after a single dose (400 mg) and at steady state (200 mg every 6 h) . This could be a potential area for future research.

Analyse Biochimique

Biochemical Properties

3-Hydroxyquinidine interacts with various enzymes and proteins. It is a substrate of Cytochrome P450 (CYP) 3A4 and P-glycoprotein (P-gp), which are involved in drug metabolism and transport . The interactions of this compound with these biomolecules involve metabolic transformation via CYP3A4 and efflux transport via P-gp .

Cellular Effects

This compound has significant effects on cellular processes. It influences cell function by interacting with cellular enzymes like CYP3A4 and P-gp . These interactions can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It undergoes metabolic transformation to either this compound or unspecified metabolites via CYP3A4 . The this compound model includes further metabolism by CYP3A4 as well as an unspecific hepatic clearance .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. The formation clearance of this compound was increased after treatment with certain drugs . This indicates the product’s stability and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown that metabolites of quinidine, including this compound, possess antiarrhythmic activity similar in potency to quinidine .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes or cofactors. It undergoes metabolic transformation to either this compound or unspecified metabolites via CYP3A4 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The model covers efflux transport via P-gp and metabolic transformation to either this compound or unspecified metabolites via CYP3A4 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de (3S)-hydroxyquinidine implique l'hydroxylation de la quinidine. Cette réaction est catalysée par les enzymes du cytochrome P450, en particulier CYP3A4 . Les conditions de réaction impliquent généralement l'utilisation de microsomes de foie humain pour faciliter le processus d'hydroxylation .

Méthodes de production industrielle

La production industrielle de (3S)-hydroxyquinidine suit des principes similaires à ceux des voies de synthèse, mais à plus grande échelle. Le processus implique l'utilisation de bioréacteurs contenant des microsomes de foie humain ou des enzymes CYP3A4 recombinantes pour réaliser l'hydroxylation de la quinidine .

Analyse Des Réactions Chimiques

Types de réactions

(3S)-hydroxyquinidine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des métabolites oxydés supplémentaires, des formes réduites de quinidine et divers dérivés substitués .

Applications de la recherche scientifique

(3S)-hydroxyquinidine a plusieurs applications de recherche scientifique :

Mécanisme d'action

(3S)-hydroxyquinidine exerce ses effets en interagissant avec les canaux ioniques des cellules cardiaques. Il prolonge la phase de repolarisation du potentiel d'action cardiaque, empêchant ainsi les rythmes cardiaques anormaux. Les principales cibles moléculaires sont les canaux sodium et potassium des fibres de Purkinje .

Comparaison Avec Des Composés Similaires

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of 3-Hydroxyquinidine involves the conversion of quinidine to 3-Hydroxyquinidine through a series of chemical reactions.", "Starting Materials": [ "Quinidine", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Chloroform" ], "Reaction": [ "Step 1: Quinidine is dissolved in methanol and sodium borohydride is added slowly with stirring.", "Step 2: The mixture is heated to reflux for several hours until the reaction is complete.", "Step 3: The mixture is cooled and hydrochloric acid is added dropwise to the solution until the pH reaches 2.", "Step 4: The resulting mixture is extracted with chloroform and the organic layer is separated.", "Step 5: The aqueous layer is made basic with sodium hydroxide and extracted with chloroform again.", "Step 6: The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "Step 7: The resulting residue is purified by column chromatography to obtain 3-Hydroxyquinidine as a white solid." ] }

Numéro CAS

53467-23-5

Formule moléculaire

C20H24N2O3

Poids moléculaire

340.4 g/mol

Nom IUPAC

(3S,4R,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20-/m1/s1

Clé InChI

BSRUJCFCZKMFMB-ZNYHDOEXSA-N

SMILES isomérique

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CCN3C[C@@]4(C=C)O)O

SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O

SMILES canonique

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O

Description physique

Solid

Synonymes

3-hydroxyquinidine
3-hydroxyquinidine, (3alpha,9S)-isomer
3-hydroxyquinidine, (8alpha,9R)-isomer
3-hydroxyquinine

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxyquinidine
Reactant of Route 2
3-Hydroxyquinidine
Reactant of Route 3
3-Hydroxyquinidine
Reactant of Route 4
Reactant of Route 4
3-Hydroxyquinidine
Reactant of Route 5
3-Hydroxyquinidine
Reactant of Route 6
3-Hydroxyquinidine
Customer
Q & A

Q1: What is 3-Hydroxyquinidine (3-OHQ)?

A: this compound (3-OHQ) is a major metabolite of the class I antiarrhythmic drug, quinidine. It is formed primarily via hepatic metabolism of quinidine by the cytochrome P450 enzyme, CYP3A4. [, ]

Q2: Is 3-OHQ formation affected by other drugs?

A: Yes, drugs that are CYP3A4 inhibitors, such as itraconazole, grapefruit juice, and erythromycin, can significantly reduce the formation clearance of 3-OHQ. [, ] Conversely, quinidine can stimulate the metabolism of other drugs metabolized by CYP3A4, like diclofenac. []

Q3: Can smoking influence 3-OHQ formation?

A: Research has not found a significant difference in the urinary recovery of 3-OHQ between smokers and non-smokers, suggesting smoking does not induce the metabolic pathway responsible for its formation. []

Q4: How is 3-OHQ eliminated from the body?

A: 3-OHQ is primarily eliminated through hepatic metabolism and renal excretion. [, ] Its elimination half-life in humans has been reported to range from 3.5 to 12.4 hours in healthy volunteers, with prolonged half-lives observed in patients with ventricular tachycardia. []

Q5: Does the presence of liver disease affect 3-OHQ levels?

A: Patients with cirrhosis have been observed to have a longer apparent elimination half-life of quinidine but no significant difference in quinidine/3-OHQ ratio compared to controls. This suggests a potential change in the distribution patterns of quinidine and its metabolites in the presence of liver disease. [, ]

Q6: How are quinidine and 3-OHQ levels typically measured?

A: High-performance liquid chromatography (HPLC) is widely considered the gold standard for measuring quinidine and 3-OHQ levels in biological fluids. This method offers high sensitivity and selectivity, allowing for accurate quantification even at low concentrations. [, , , , , ]

Q7: Does 3-OHQ contribute to the overall effects of quinidine therapy?

A: The accumulation of 3-OHQ to clinically significant levels during chronic quinidine therapy, coupled with its antiarrhythmic activity, suggests a potential contribution to both the therapeutic and potentially toxic effects of quinidine. [, , , ]

Q8: How does the formation of 3-OHQ vary among individuals?

A: Significant interindividual variability exists in the formation and accumulation of 3-OHQ, likely due to factors such as genetic polymorphisms in CYP3A4 activity, co-administration of CYP3A4 inhibitors or inducers, and liver function. [, , , ]

Q9: Can the ratio of 3-OHQ to quinidine provide clinically relevant information?

A: Monitoring the ratio of 3-OHQ to quinidine in patient serum can be helpful in assessing CYP3A4 activity and identifying potential drug interactions. A high ratio might indicate reduced CYP3A4 activity, potentially leading to increased quinidine levels and toxicity. [, , , ]

Q10: What is the molecular structure of 3-OHQ?

A: 3-OHQ is formed by the addition of a hydroxyl group (-OH) to the 3 position of the quinidine molecule. Its absolute stereochemistry has been determined to be (3S). []

Q11: Has the structure of 3-OHQ been confirmed by X-ray crystallography?

A: Yes, the single-crystal X-ray analysis of (3S)-3-hydroxyquinidine methanesulfonate has been performed, confirming its structure. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.